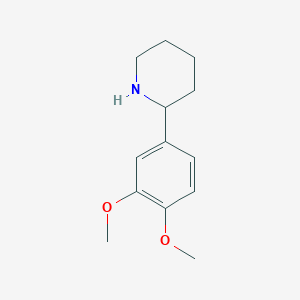
1-Ethynylcycloheptan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylcycloheptan-1-aminehydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an ethynyl group attached to a cycloheptane ring, which is further bonded to an amine group and stabilized as a hydrochloride salt.
Métodos De Preparación
The synthesis of 1-ethynylcycloheptan-1-aminehydrochloride involves several steps, typically starting with the preparation of the cycloheptane ring followed by the introduction of the ethynyl and amine groups. One common synthetic route includes the following steps:
Formation of Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Ethynyl Group: The ethynyl group is introduced via alkylation reactions using reagents such as acetylene or its derivatives.
Amination: The amine group is introduced through nucleophilic substitution reactions, often using ammonia or amine derivatives.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Ethynylcycloheptan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups. .
Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted cycloheptane derivatives and amine compounds.
Aplicaciones Científicas De Investigación
1-Ethynylcycloheptan-1-aminehydrochloride has shown promise in several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and improving neurological function in animal models.
Industry: It is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties to create novel compounds with enhanced activity.
Mecanismo De Acción
The mechanism of action of 1-ethynylcycloheptan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell division in cancer cells or microbial growth in pathogens .
Comparación Con Compuestos Similares
1-Ethynylcycloheptan-1-aminehydrochloride can be compared with other similar compounds, such as:
1-Ethynylcyclopentan-1-aminehydrochloride: This compound has a smaller cyclopentane ring, which may result in different chemical reactivity and biological activity.
1-Ethynylcyclohexan-1-aminehydrochloride: The cyclohexane ring provides a different steric environment, potentially affecting the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its seven-membered ring structure, which can confer distinct chemical and biological properties compared to its five- and six-membered ring analogs.
Propiedades
Fórmula molecular |
C9H16ClN |
|---|---|
Peso molecular |
173.68 g/mol |
Nombre IUPAC |
1-ethynylcycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-9(10)7-5-3-4-6-8-9;/h1H,3-8,10H2;1H |
Clave InChI |
OGTFDDCFKMSTQD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCCCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


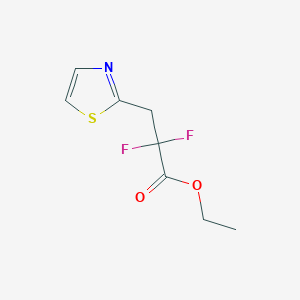
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13539360.png)

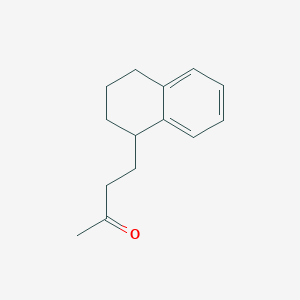

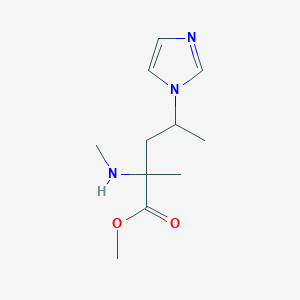
![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)
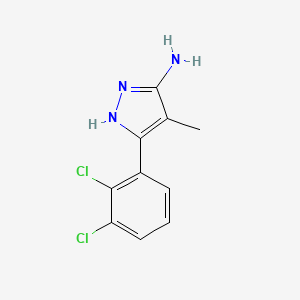
![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)




